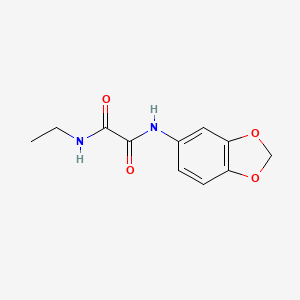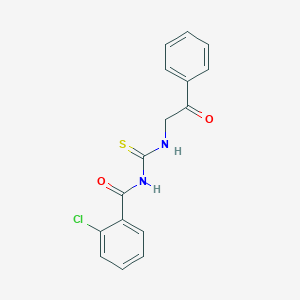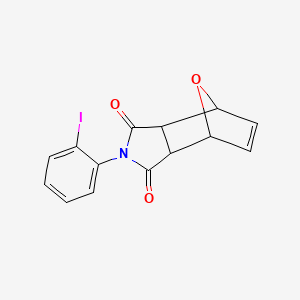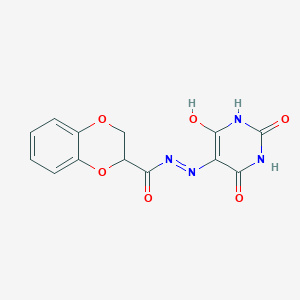
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide is a compound that features a benzodioxole ring, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity
Preparation Methods
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired oxamide compound.
Chemical Reactions Analysis
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure for various applications.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents used in these reactions include lithium tetrahydroaluminate for reduction and various halogenating agents for substitution reactions.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound is structurally similar and has been studied for its psychoactive effects.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Another related compound that has been investigated for its anticancer properties.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)
![(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4927756.png)
![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)
![(4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927780.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![1-[4-(2-Chloro-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4927802.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B4927803.png)



![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
